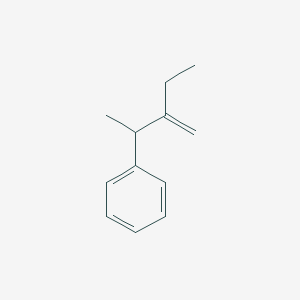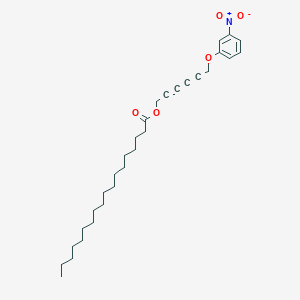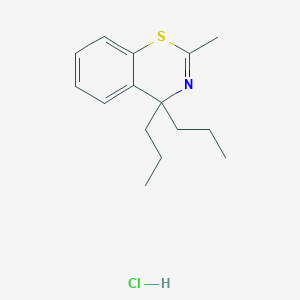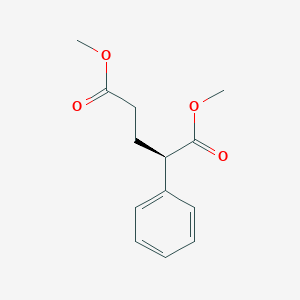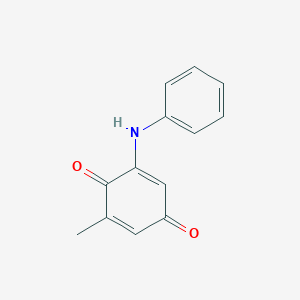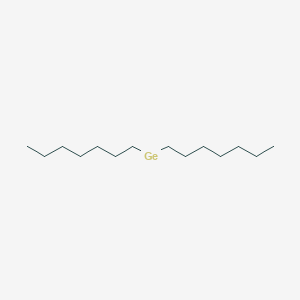
1,9,9-Trimethyl-4,9-dihydro-1H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9,9-Trimethyl-4,9-dihydro-1H-fluorene is an organic compound with the molecular formula C16H18 It is a derivative of fluorene, characterized by the presence of three methyl groups and a partially hydrogenated fluorene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,9-Trimethyl-4,9-dihydro-1H-fluorene typically involves the alkylation of fluorene derivatives. One common method is the Friedel-Crafts alkylation, where fluorene is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure selective methylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,9,9-Trimethyl-4,9-dihydro-1H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Hydrogenation can further reduce the dihydro-fluorene core to a fully saturated fluorene derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the fluorene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 1,9,9-trimethyl-4,9-dihydro-1H-fluorenone.
Reduction: Formation of 1,9,9-trimethyl-fluorene.
Substitution: Formation of halogenated derivatives like this compound-2-bromide.
Aplicaciones Científicas De Investigación
1,9,9-Trimethyl-4,9-dihydro-1H-fluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1,9,9-Trimethyl-4,9-dihydro-1H-fluorene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Fluorene: The parent compound, lacking the methyl groups and partial hydrogenation.
1,3,9-Trimethyl-3,9-dihydro-1H-purine-2,6-dione: Another methylated derivative with different core structure and properties.
Uniqueness
1,9,9-Trimethyl-4,9-dihydro-1H-fluorene is unique due to its specific methylation pattern and partially hydrogenated core, which confer distinct chemical and physical properties. These features make it valuable for specialized applications where other fluorene derivatives may not be suitable.
Propiedades
Número CAS |
59247-40-4 |
|---|---|
Fórmula molecular |
C16H18 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
1,9,9-trimethyl-1,4-dihydrofluorene |
InChI |
InChI=1S/C16H18/c1-11-7-6-9-13-12-8-4-5-10-14(12)16(2,3)15(11)13/h4-8,10-11H,9H2,1-3H3 |
Clave InChI |
GBEYOVLNKBSKHL-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CCC2=C1C(C3=CC=CC=C23)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)

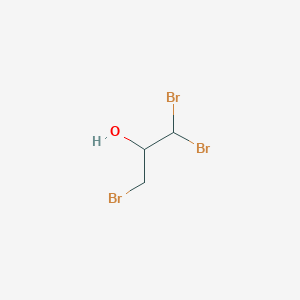
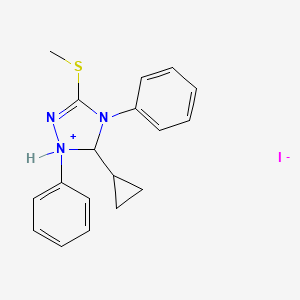
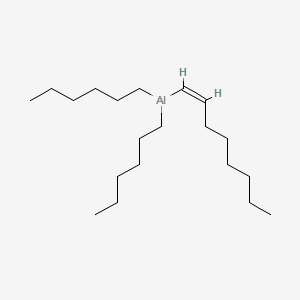
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)

